molecular formula C10H18N2 B12135028 1-Cyclohexylpyrrolidin-2-imine CAS No. 7561-78-6

1-Cyclohexylpyrrolidin-2-imine

Katalognummer: B12135028
CAS-Nummer: 7561-78-6
Molekulargewicht: 166.26 g/mol
InChI-Schlüssel: IVPMLDDVRIHTEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Pyrrolidinimine, 1-cyclohexyl- is an organic compound with the molecular formula C10H17NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinimine, 1-cyclohexyl- typically involves the reaction of cyclohexylamine with pyrrolidinone under specific conditions. One common method is the reaction of cyclohexylamine with 2-pyrrolidinone in the presence of a dehydrating agent, such as phosphorus oxychloride, to yield the desired product .

Industrial Production Methods

Industrial production of 2-Pyrrolidinimine, 1-cyclohexyl- often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Pyrrolidinimine, 1-cyclohexyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Pyrrolidinimine, 1-cyclohexyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: Utilized as a solvent and reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-Pyrrolidinimine, 1-cyclohexyl- involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Cyclohexyl-2-pyrrolidone: A similar compound with a different functional group.

    N-Cyclohexyl-2-pyrrolidone: Another derivative with similar structural features.

Uniqueness

2-Pyrrolidinimine, 1-cyclohexyl- is unique due to its specific functional group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

7561-78-6

Molekularformel

C10H18N2

Molekulargewicht

166.26 g/mol

IUPAC-Name

1-cyclohexylpyrrolidin-2-imine

InChI

InChI=1S/C10H18N2/c11-10-7-4-8-12(10)9-5-2-1-3-6-9/h9,11H,1-8H2

InChI-Schlüssel

IVPMLDDVRIHTEZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)N2CCCC2=N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.